molecular formula C9H11FN2O B14015731 6-Ethyl-2-(1-fluorocyclopropyl)pyrimidin-4-ol

6-Ethyl-2-(1-fluorocyclopropyl)pyrimidin-4-ol

Cat. No.: B14015731
M. Wt: 182.19 g/mol
InChI Key: YAPQKCFURPMPBB-UHFFFAOYSA-N
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Description

6-Ethyl-2-(1-fluorocyclopropyl)pyrimidin-4-ol is a chemical compound with a unique structure that includes a pyrimidine ring substituted with an ethyl group and a fluorocyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-2-(1-fluorocyclopropyl)pyrimidin-4-ol typically involves the cyclization of appropriate precursors. One effective method reported involves using formamide instead of formamidine acetate for the cyclization process . The reaction conditions often include controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and catalysts, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-2-(1-fluorocyclopropyl)pyrimidin-4-ol can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrimidine derivatives.

Scientific Research Applications

6-Ethyl-2-(1-fluorocyclopropyl)pyrimidin-4-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 6-Ethyl-2-(1-fluorocyclopropyl)pyrimidin-4-ol involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Ethyl-2-(1-fluorocyclopropyl)pyrimidin-4-ol include other pyrimidine derivatives with different substituents, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C9H11FN2O

Molecular Weight

182.19 g/mol

IUPAC Name

4-ethyl-2-(1-fluorocyclopropyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C9H11FN2O/c1-2-6-5-7(13)12-8(11-6)9(10)3-4-9/h5H,2-4H2,1H3,(H,11,12,13)

InChI Key

YAPQKCFURPMPBB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)NC(=N1)C2(CC2)F

Origin of Product

United States

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